molecular formula C23H21N3O3S B2459975 3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-69-6

3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2459975
CAS RN: 863588-69-6
M. Wt: 419.5
InChI Key: SWNRWLUNARRRAZ-UHFFFAOYSA-N
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Description

“3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that has recently attracted attention from researchers due to its potential in various fields of research and industry. It is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogue .


Synthesis Analysis

The synthesis of these thiazolo [5,4- b ]pyridines was efficiently prepared in seven steps from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The molecular formula of the compound is C23H21N3O3S and the molecular weight is 419.5.


Chemical Reactions Analysis

The compound was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Physical And Chemical Properties Analysis

The compound has a melting point of 236–238 °C (DMF/AcOH). The 1 H NMR (400 MHz, DMSO- d 6) values are δ 7.49-7.55 (m, 3H, arom.), 7.63 (d, 2H, J = 6.8 Hz, arom.), 7.88 (s, 1H, CH), 12.94 (br.s, 1H, NH). The 13 C NMR (100 MHz, DMSO- d 6) values are δ 119.3, 121.6, 127.9, 129.9, 130.4, 136.5, 143.6, 145.7, 151.4, 166.3, 168.7 .

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide in lab experiments is its potential anti-tumor activity. This makes it a promising compound for cancer research. However, one of the limitations of using this compound is its relatively low solubility in water. This can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide. One direction is to further investigate the mechanism of action of the compound. This can help researchers to better understand how the compound induces apoptosis in cancer cells. Another direction is to explore the potential of the compound in combination with other anti-cancer agents. This can help to enhance the anti-tumor activity of the compound and improve its effectiveness in cancer treatment. Additionally, further research can be conducted to improve the solubility of the compound, which can make it easier to work with in lab experiments.

Synthesis Methods

The synthesis method for 3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves the reaction of 4-(thiazolo[5,4-b]pyridin-2-yl)aniline with 3,4-diethoxybenzoyl chloride in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, the compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

3,4-diethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-28-19-12-9-16(14-20(19)29-4-2)21(27)25-17-10-7-15(8-11-17)22-26-18-6-5-13-24-23(18)30-22/h5-14H,3-4H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNRWLUNARRRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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